YK11

Description

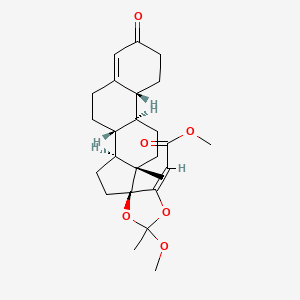

Structure

3D Structure

Properties

IUPAC Name |

methyl (2E)-2-[(8R,9S,10R,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O6/c1-23-11-9-18-17-8-6-16(26)13-15(17)5-7-19(18)20(23)10-12-25(23)21(14-22(27)28-3)30-24(2,29-4)31-25/h13-14,17-20H,5-12H2,1-4H3/b21-14+/t17-,18+,19+,20-,23-,24?,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQHQCDHFVGNMK-PQUNLUOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC24C(=CC(=O)OC)OC(O4)(C)OC)CCC5=CC(=O)CCC35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]24/C(=C\C(=O)OC)/OC(O4)(C)OC)CCC5=CC(=O)CC[C@H]35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301107018 | |

| Record name | Methyl (17alpha,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301107018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370003-76-1 | |

| Record name | 19-Norpregna-4,20-diene-21-carboxylic acid, 17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-, methyl ester, (17α,20E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1370003-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | YK-11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370003761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (17alpha,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301107018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | YK-11 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9748J6B0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

YK-11: A Technical Guide to its Dual Anabolic Mechanism as a Myostatin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

YK-11 is a novel, synthetic steroidal molecule that has garnered significant interest within the scientific community for its unique dual anabolic mechanism. Classified as a selective androgen receptor modulator (SARM), YK-11 exhibits partial agonist activity at the androgen receptor (AR). Uniquely, its primary anabolic effects appear to be mediated through the significant upregulation of follistatin, a potent endogenous inhibitor of myostatin. This whitepaper provides an in-depth technical overview of the current research on YK-11, focusing on its mechanism of action, supported by available quantitative data from in vitro and in vivo studies. Detailed experimental protocols and signaling pathway visualizations are presented to facilitate further research and development.

Introduction

Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, is a critical negative regulator of skeletal muscle mass. Its inhibition has been a key target for therapeutic strategies aimed at combating muscle-wasting diseases such as sarcopenia, cachexia, and muscular dystrophy. YK-11 has emerged as a compound of interest due to its purported ability to potently inhibit myostatin, not through direct binding, but by increasing the expression of its natural antagonist, follistatin.[1][2][3] This, coupled with its activity as a partial androgen receptor agonist, presents a multi-faceted approach to promoting myogenesis.[4][5][6] This document synthesizes the current scientific understanding of YK-11, providing a technical foundation for researchers in the field.

Mechanism of Action

YK-11's anabolic activity is understood to be a result of two distinct but synergistic mechanisms:

-

Partial Androgen Receptor Agonism: YK-11 is a synthetic steroid that binds to the androgen receptor.[4][6] However, it acts as a partial agonist, meaning it does not induce the full transcriptional activation of the AR in the same manner as potent androgens like dihydrotestosterone (DHT).[5][6] This partial agonism is thought to contribute to its anabolic effects while potentially mitigating some of the androgenic side effects associated with traditional anabolic steroids.[4]

-

Myostatin Inhibition via Follistatin Upregulation: The primary and most novel mechanism of YK-11's action is its ability to significantly increase the expression of follistatin (Fst).[1][7][8] Follistatin is a glycoprotein that binds to and inhibits myostatin, preventing it from activating its receptor, the activin type IIB receptor (ActRIIB), and initiating the downstream signaling cascade that leads to muscle protein degradation.[4] By increasing follistatin levels, YK-11 effectively removes the "brakes" on muscle growth imposed by myostatin.[2][3] Research on C2C12 myoblasts has shown that the myogenic effects of YK-11 are reversed in the presence of an anti-follistatin antibody, confirming the critical role of follistatin in its anabolic activity.[7][8]

In Vitro Studies

The majority of the current understanding of YK-11's molecular action comes from in vitro studies using the C2C12 mouse myoblast cell line. These studies have demonstrated that YK-11 promotes myogenic differentiation and upregulates key myogenic regulatory factors (MRFs).

Quantitative Data from In Vitro Experiments

| Parameter | YK-11 Treatment | Control/Comparator | Key Finding | Reference |

| Myogenic Regulatory Factors (MRFs) Expression | 500 nM YK-11 | DHT (500 nM) | YK-11 more significantly induced the expression of MyoD, Myf5, and myogenin compared to DHT. | [7][8] |

| Follistatin (Fst) mRNA Expression | 500 nM YK-11 | DHT (500 nM) | YK-11 significantly increased Fst mRNA levels, an effect not observed with DHT treatment. | [7][8] |

| Androgen Receptor (AR) Dependency | YK-11 + Flutamide (AR antagonist) | YK-11 alone | The upregulation of MRFs by YK-11 was suppressed by the AR antagonist flutamide, indicating an AR-dependent mechanism. | [1] |

| Follistatin Dependency | YK-11 + Anti-Fst Antibody | YK-11 alone | The myogenic differentiation induced by YK-11 was reversed by an anti-follistatin antibody. | [7][8] |

Experimental Protocols: In Vitro

Cell Culture and Differentiation:

-

Cell Line: C2C12 mouse myoblasts.

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Differentiation Medium: DMEM supplemented with 2% horse serum.

-

Treatment: Cells were cultured to near confluence and then switched to differentiation medium containing YK-11 (typically 500 nM, dissolved in ethanol), DHT (as a positive control), or vehicle (ethanol).

Analysis of Gene Expression (qRT-PCR):

-

Total RNA was extracted from C2C12 cells after treatment using a suitable RNA isolation kit.

-

cDNA was synthesized from the extracted RNA using a reverse transcription kit.

-

Quantitative real-time PCR (qRT-PCR) was performed using SYBR Green chemistry and primers specific for MyoD, Myf5, myogenin, follistatin, and a housekeeping gene (e.g., β-actin) for normalization.

-

The relative fold change in gene expression was calculated using the ΔΔCt method.

Androgen Receptor Antagonism Studies:

-

C2C12 cells were pre-treated with the androgen receptor antagonist, flutamide (typically at 10 µM), for a specified period (e.g., 30 minutes) before the addition of YK-11.[1]

-

Gene expression of MRFs was then analyzed as described above to determine if the effects of YK-11 were AR-dependent.

Follistatin Neutralization Studies:

-

C2C12 cells were co-treated with YK-11 and a neutralizing anti-follistatin antibody.[7][8]

-

Myogenic differentiation markers were assessed to confirm the dependency of YK-11's anabolic effects on follistatin.

In Vivo Studies

To date, published in vivo research on YK-11 is limited. One notable study investigated the effects of YK-11 in a mouse model of sepsis-induced muscle wasting.

Quantitative Data from In Vivo Experiments

| Animal Model | YK-11 Dosage | Duration | Key Findings | Reference |

| Sepsis-induced muscle wasting in BALB/c mice | 350 mg/kg and 700 mg/kg (oral) | 10 days | YK-11 administration prevented the loss of muscle mass and increased total body weight in septic mice. It also reduced the levels of pro-inflammatory cytokines and organ damage markers, leading to a decreased mortality rate. | [6][9][10] |

Experimental Protocols: In Vivo

Sepsis-Induced Muscle Wasting Model:

-

Animal Model: Eight-week-old male BALB/c mice.

-

Treatment: Mice were orally administered YK-11 at doses of 350 mg/kg or 700 mg/kg for 10 consecutive days.[6][9]

-

Induction of Sepsis: On the 10th day, sepsis was induced by intraperitoneal injection of E. coli K1.[6][9]

-

Outcome Measures:

-

Body weight and muscle mass (e.g., quadriceps) were measured.

-

Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and organ damage markers (e.g., AST, ALT) in the blood were quantified.

-

Mortality rates were recorded.

-

Histological analysis of muscle tissue was performed to assess muscle fiber size.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of YK-11's Anabolic Action

Caption: YK-11's dual mechanism of action.

Experimental Workflow for In Vitro Analysis

Caption: In vitro analysis of YK-11's effects on gene expression.

Discussion and Future Directions

The existing research, primarily from in vitro studies, strongly suggests that YK-11's anabolic effects are largely driven by its ability to induce follistatin expression, thereby inhibiting myostatin. The partial agonism of the androgen receptor appears to be the upstream mechanism initiating this cascade. The in vivo data, although limited, supports the potential of YK-11 in counteracting muscle wasting.

However, several knowledge gaps remain that require further investigation:

-

Quantitative In Vivo Efficacy: More comprehensive in vivo studies in various animal models of muscle atrophy are needed to establish a clear dose-response relationship and to quantify the extent of muscle growth and functional improvement.

-

Pharmacokinetics and Metabolism: The pharmacokinetic profile and metabolic fate of YK-11 in preclinical models and eventually in humans are largely unknown and are critical for drug development.

-

Safety and Off-Target Effects: A thorough evaluation of the long-term safety and potential off-target effects of YK-11 is essential. As a steroidal compound, its potential for androgenic side effects, despite its partial AR agonism, warrants careful investigation.

-

Binding Affinity: A precise determination of the binding affinity (Ki) of YK-11 to the androgen receptor would provide valuable insight into its potency and selectivity.

Conclusion

YK-11 represents a promising investigational compound with a unique dual mechanism of action that combines partial androgen receptor agonism with potent myostatin inhibition via follistatin induction. The current body of research provides a solid foundation for its potential therapeutic application in muscle-wasting conditions. This technical guide summarizes the key findings and methodologies to aid researchers and drug development professionals in designing future studies to further elucidate the efficacy, safety, and therapeutic potential of YK-11. Further rigorous preclinical and eventually clinical investigation is warranted to fully understand and harness the potential of this novel anabolic agent.

References

- 1. swolverine.com [swolverine.com]

- 2. This compound induces oxidative stress and mitochondrial dysfunction in hippocampus: The interplay between a selective androgen receptor modulator (SARM) and exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KoreaMed Synapse [synapse.koreamed.org]

- 4. fitscience.co [fitscience.co]

- 5. YK-11 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. trustedsarms.ca [trustedsarms.ca]

- 8. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Myostatin inhibitor this compound as a preventative health supplement for bacterial sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of YK-11: A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of YK-11, a novel steroidal selective androgen receptor modulator (SARM). YK-11, chemically identified as (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, has garnered significant interest for its unique dual anabolic activity. It functions as a partial agonist of the androgen receptor (AR) and, notably, as a potent inducer of follistatin, leading to the inhibition of myostatin, a key negative regulator of muscle growth. This whitepaper details the seminal research, experimental protocols, and quantitative data associated with YK-11, offering a foundational resource for professionals in the fields of pharmacology and drug development.

Discovery and Initial Characterization

YK-11 was first synthesized and reported in 2011 by Japanese researcher Yuichiro Kanno and his team.[1][2] Their initial investigation identified YK-11 as a novel, orally active SARM with a distinct steroidal structure.[3] Unlike non-steroidal SARMs, YK-11 is a derivative of dihydrotestosterone (DHT).[3]

The foundational study published in Biological & Pharmaceutical Bulletin in 2011 established that YK-11 is a partial agonist of the androgen receptor.[4] Subsequent research by the same group in 2013 further elucidated its unique mechanism of action, revealing its ability to significantly increase the expression of follistatin, a potent myostatin inhibitor.[2] This dual mechanism of promoting anabolism through both AR activation and myostatin inhibition sets YK-11 apart from other SARMs.

Synthesis of YK-11

The synthesis of YK-11 has been a subject of academic research, with an improved methodology being published in 2020. The initial synthesis produced a 5:1 mixture of diastereomers. The improved method focuses on a palladium-catalyzed diastereoselective cyclization carbonylation to yield the biologically active diastereomer.

Experimental Protocol: Improved Synthesis of YK-11 (Active Diastereomer)

This protocol is based on the improved synthesis method described by Kanno et al. (2020).

Materials:

-

Starting material (1)

-

p-Benzoquinone

-

Methanol (MeOH)

-

Dimethyl sulfoxide (DMSO)

-

Palladium(II) trifluoroacetate (Pd(tfa)₂)

-

Chiral ligand L1

-

Carbon monoxide (balloon)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

A 100 mL two-necked round-bottomed flask containing a magnetic stirring bar is charged with starting material 1 (1.34 g, 3.9 mmol), p-benzoquinone (649 mg, 6.0 mmol), and a 10:1 mixture of MeOH/DMSO (45 mL).

-

The flask is fitted with a rubber septum and a three-way stopcock connected to a balloon filled with carbon monoxide.

-

The apparatus is purged with carbon monoxide by repeated pumping and filling.

-

A mixture of Pd(tfa)₂ (66.5 mg, 0.20 mmol) and the chiral ligand L1 (131 mg, 0.30 mmol) in 10:1 MeOH/DMSO (10 mL) is prepared.

-

This catalyst solution is added dropwise to the stirred reaction mixture via a syringe at -10 °C.

-

The reaction is monitored for completion.

-

Upon completion, the product, the major diastereomer of YK-11 (2a), is isolated and purified using standard chromatographic techniques.

Mechanism of Action

YK-11 exerts its anabolic effects through a dual-pathway mechanism:

-

Partial Androgen Receptor Agonism: YK-11 binds to the androgen receptor, acting as a partial agonist.[4] This binding initiates downstream signaling cascades that contribute to anabolic activity in muscle and bone tissue.[5]

-

Myostatin Inhibition via Follistatin Induction: A key differentiator of YK-11 is its ability to significantly increase the production of follistatin (Fst).[2] Follistatin is a natural antagonist of myostatin, a protein that negatively regulates muscle growth. By upregulating follistatin, YK-11 effectively inhibits myostatin, leading to enhanced myogenic differentiation and muscle hypertrophy.[2][6] This induction of follistatin has been shown to be androgen receptor-dependent.[1]

Signaling Pathway of YK-11 in Myogenic Differentiation

Quantitative Pharmacological Data

The following table summarizes the key quantitative data reported for YK-11 in the scientific literature.

| Parameter | Value | Cell Line | Assay | Reference |

| EC₅₀ (Active Diastereomer) | 7.85 nM | HEK293 | ARE-Luciferase Reporter Assay | Kanno et al. (2020) |

| EC₅₀ (Diastereomeric Mixture) | 12.5 nM | HEK293 | ARE-Luciferase Reporter Assay | Kanno et al. (2020) |

| Androgen Receptor Binding Affinity (Ki) | Not Reported | - | - | - |

| Follistatin mRNA Induction | Significant Upregulation | C2C12 | qRT-PCR | Kanno et al. (2013)[1] |

| Myogenic Regulatory Factor Induction (Myf5, MyoD, Myogenin) | Significant Upregulation | C2C12 | qRT-PCR | Kanno et al. (2013)[1] |

Note: While a specific Ki value for androgen receptor binding has not been reported, studies consistently refer to YK-11 as having a high binding affinity.[7]

Key Experimental Protocols

This section provides an overview of the methodologies employed in the foundational studies of YK-11.

Cell Culture and Myogenic Differentiation

Cell Line: Mouse myoblast C2C12 cells.[1]

Protocol:

-

C2C12 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified atmosphere with 5% CO₂.[8]

-

To induce myogenic differentiation, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum.[8]

-

Cells are treated with YK-11 (typically at concentrations of 100 nM or 500 nM) or a vehicle control.[5]

-

The progress of differentiation is monitored over several days.

Androgen Receptor Activity Assay (Luciferase Reporter Assay)

Cell Line: Human embryonic kidney 293 (HEK293) cells.

Protocol:

-

HEK293 cells are co-transfected with an androgen receptor expression vector and an androgen response element (ARE)-driven luciferase reporter plasmid.

-

Transfected cells are treated with varying concentrations of YK-11.

-

After a 24-hour incubation period, cell lysates are prepared.

-

Luciferase activity is measured using a luminometer, which indicates the level of AR transactivation.

-

Data is normalized and used to calculate EC₅₀ values.

Gene Expression Analysis (qRT-PCR)

Target Genes: Follistatin, MyoD, Myf5, Myogenin.[1]

Protocol:

-

C2C12 cells are cultured and treated with YK-11 as described in the myogenic differentiation protocol.

-

Total RNA is isolated from the cells at specified time points.

-

Reverse transcription is performed to synthesize cDNA.

-

Quantitative PCR is carried out using primers specific for the target genes.

-

Gene expression levels are normalized to a reference gene (e.g., β-actin) and the fold change in expression is calculated.[1]

Primer Sequences for Myogenic Regulatory Factors:

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| MyoD | CGGGACATAGACTTGACAGGC | AGATACTACTGGGCACAAAGCT |

| Myogenin | GAGACATCCCCCTATTTCTACCA | GCTCAGTCCGCTCATAGCC |

(Primer sequences as reported for C2C12 cells in relevant literature.[9])

Experimental and Logical Workflows

Workflow for the Synthesis and Biological Evaluation of YK-11

Conclusion

YK-11 represents a significant development in the field of selective androgen receptor modulators due to its unique steroidal structure and dual anabolic mechanism. Its discovery and subsequent characterization have provided valuable insights into the potential for developing novel therapeutics for muscle-wasting conditions. The ability of YK-11 to induce follistatin expression and thereby inhibit myostatin presents a promising avenue for future research and drug development. This technical whitepaper serves as a consolidated resource of the foundational scientific knowledge on YK-11, providing researchers and drug development professionals with a detailed understanding of its synthesis, mechanism of action, and the experimental methodologies used to elucidate its properties. Further in-vivo studies are warranted to fully understand the therapeutic potential and safety profile of this compound.

References

- 1. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]

- 2. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. YK-11 - Wikipedia [en.wikipedia.org]

- 4. (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester (this compound) is a partial agonist of the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Follistatin Improves Skeletal Muscle Healing after Injury and Disease through an Interaction with Muscle Regeneration, Angiogenesis, and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) this compound impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and Validation of Quantitative PCR Reference Genes Suitable for Normalizing Expression in Normal and Dystrophic Cell Culture Models of Myogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of skeletal myogenesis in C2C12 cells through modulation of Pax7, MyoD, and myogenin via different low-frequency electromagnetic field energies - PMC [pmc.ncbi.nlm.nih.gov]

YK-11's role as a partial androgen receptor agonist

An In-depth Technical Guide on the Core Mechanisms of YK-11 as a Partial Androgen Receptor Agonist

Abstract

YK-11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has generated considerable interest for its potent anabolic effects, which are mediated through a unique dual mechanism.[1][2] It functions as a partial agonist of the androgen receptor (AR) and, notably, as a powerful inducer of follistatin, a myostatin antagonist.[1][3][4][5][6][7] This guide provides a detailed technical examination of YK-11's molecular interactions, supported by quantitative data, experimental protocols, and visualizations of its signaling pathways, intended for an audience of researchers, scientists, and professionals in drug development.

Molecular Mechanism of Action

YK-11's distinct profile stems from its unconventional interaction with the androgen receptor and its downstream effects, setting it apart from both traditional anabolic steroids and other non-steroidal SARMs.[3]

Partial Agonism at the Androgen Receptor

YK-11 binds to the androgen receptor and acts as a partial agonist.[3][4][8][9] Unlike full agonists such as dihydrotestosterone (DHT), YK-11 does not induce the physical N-terminal/C-terminal (N/C) interaction required for full AR transactivation.[2][3][5][6][9] This gene-selective activation allows it to stimulate anabolic pathways in muscle tissue while potentially mitigating some of the androgenic side effects associated with full agonists.[4][9] Studies in AR-positive breast cancer cells (MDA-MB-453) have shown that YK-11 and DHT produce different patterns of AR-mediated gene expression and AR recruitment to enhancer regions, highlighting its selective nature.[10]

Myostatin Inhibition via Follistatin Induction

The most distinctive feature of YK-11 is its ability to significantly increase the expression of follistatin (Fst).[5][11] Follistatin is a secreted glycoprotein that binds to and inhibits the activity of myostatin, a member of the transforming growth factor-β (TGF-β) family that acts as a negative regulator of muscle mass.[1][3][12] By upregulating follistatin, YK-11 effectively suppresses myostatin, leading to enhanced myogenic differentiation and muscle growth beyond the effects of AR activation alone.[1][13] This anabolic effect mediated by follistatin induction has been shown to be AR-dependent, as the effect is diminished by AR antagonists.[5]

Quantitative Data

The following tables summarize key quantitative findings from in vitro studies, primarily using C2C12 myoblasts and MC3T3-E1 osteoblasts.

Table 1: Myogenic and Osteogenic Activity of YK-11

| Parameter | Cell Line | Concentration | Observation | Reference |

| Myogenic Differentiation | C2C12 Myoblasts | 500 nM | Induces myogenic differentiation via follistatin mRNA upregulation. | [14][15] |

| Myogenic Regulatory Factors (MRFs) | C2C12 Myoblasts | 100-500 nM | Enhances Myf5 and myogenin mRNA expression. | [14][15] |

| Osteoblast Proliferation | MC3T3-E1 Osteoblasts | 0.5 µM | Increases cell growth and alkaline phosphatase (ALP) activity. | [14][15][16] |

| Osteoblast Differentiation Markers | MC3T3-E1 Osteoblasts | 0.1-1.0 µM | Dose-dependently increases osteocalcin mRNA expression. | [14][15][16] |

| Akt Phosphorylation | MC3T3-E1 Osteoblasts | Not specified | Increases phosphorylated Akt levels, suggesting activation of non-genomic AR signaling. | [8][16] |

Table 2: Comparative Anabolic Potency and Gene Expression

| Comparison | Cell Line | Finding | Reference |

| Anabolic Activity vs. DHT | C2C12 Myoblasts | YK-11 shows greater anabolic activity in vitro than DHT. | [6][17] |

| MRF Induction vs. DHT | C2C12 Myoblasts | Induction of MyoD, Myf5, and myogenin is more significant with YK-11 than with DHT. | [5][11] |

| Follistatin Expression vs. DHT | C2C12 Myoblasts | YK-11 induces follistatin expression, while DHT does not. | [5][8] |

Experimental Protocols

Cell Culture and Myogenic Differentiation

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 4 mM glutamine, and antibiotics.[14][15][18]

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[14][15]

-

Differentiation Induction: To induce myogenic differentiation, the growth medium is replaced with DMEM supplemented with 2% horse serum (differentiation medium). Cells are then treated with YK-11, DHT (as a positive control), or a vehicle control (e.g., EtOH).[14][15]

-

Neutralization Assay: To confirm the role of follistatin, differentiated cells can be co-treated with an anti-follistatin antibody to observe the reversal of YK-11's myogenic effects.[5][7]

Androgen Receptor (AR) Luciferase Reporter Assay

-

Objective: To quantify the functional activity of a compound as an AR agonist or antagonist.[19][20]

-

Methodology:

-

Cell Transfection: Mammalian cells (e.g., HEK293, PC3) are co-transfected with two plasmids: an AR expression vector and a reporter vector.[19][21][22] The reporter vector contains a firefly luciferase gene downstream of multiple androgen response elements (AREs).[22][23]

-

Cell Seeding and Treatment: Transfected cells are seeded in 96-well plates. After a period of adherence, they are treated with varying concentrations of YK-11 or a reference agonist (e.g., DHT).[20]

-

Incubation: Cells are incubated for a specified period (e.g., 18-24 hours) to allow for AR activation and luciferase expression.[20][22]

-

Lysis and Measurement: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to AR transcriptional activity, is measured using a luminometer.[19][20]

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure the relative mRNA expression levels of target genes such as follistatin, myostatin, and myogenic regulatory factors (MyoD, Myf5, myogenin).

-

Methodology:

-

RNA Extraction: Total RNA is isolated from treated and control cells using a suitable RNA isolation kit.

-

cDNA Synthesis: One microgram of total RNA is reverse transcribed into complementary DNA (cDNA) using a first-strand cDNA synthesis kit.[24]

-

PCR Amplification: The qRT-PCR reaction is prepared with the cDNA template, SYBR Green PCR master mix, and gene-specific forward and reverse primers.[24]

-

Cycling and Detection: The reaction is run on a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[24]

-

Data Analysis: Gene expression levels are normalized to a housekeeping gene (e.g., β-actin or GAPDH). The relative quantification is often calculated using the ΔΔCt method.[7][24]

-

Signaling Pathways and Workflows

Caption: The dual mechanism of YK-11 in skeletal muscle cells.

Caption: Experimental workflow for qRT-PCR gene expression analysis.

Caption: Logical relationship of YK-11's anabolic signaling cascade.

Discussion and Future Directions

YK-11's dual-action mechanism makes it a compound of significant scientific interest. Its ability to modulate the AR in a gene-selective manner while simultaneously inhibiting myostatin via follistatin induction presents a novel strategy for promoting anabolism.[13] The existing data, primarily from in vitro studies, demonstrate potent myogenic and osteogenic potential.[11][16]

However, the lack of human clinical data means its safety profile, pharmacokinetics, and long-term effects remain largely unknown.[2] While preclinical studies suggest therapeutic potential for muscle-wasting conditions, concerns about side effects such as testosterone suppression and potential neurochemical alterations in the hippocampus warrant further investigation.[25][26]

Future research should prioritize:

-

In Vivo Studies: Comprehensive animal models are needed to validate the in vitro findings and establish a therapeutic window, assessing both anabolic efficacy and potential androgenic side effects.

-

Pharmacokinetic Profiling: Determining the half-life, bioavailability, and metabolic fate of YK-11 is crucial for designing potential clinical trials.[27]

-

Safety and Toxicology: Rigorous long-term studies are required to evaluate its impact on cardiovascular, hepatic, and endocrine systems.

Conclusion

YK-11 is a structurally unique SARM that functions as a partial agonist of the androgen receptor. Its primary anabolic distinction lies in its robust induction of follistatin, leading to the inhibition of myostatin. This dual mechanism confers potent muscle-building properties in vitro that exceed those of DHT in some assays. While the preclinical data are promising, a thorough investigation into its in vivo efficacy and safety is essential before its therapeutic potential can be fully realized. The protocols and pathways detailed herein provide a foundational framework for professionals engaged in the ongoing research and development of next-generation anabolic agents.

References

- 1. swolverine.com [swolverine.com]

- 2. fitscience.co [fitscience.co]

- 3. YK-11 - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]

- 6. sportstechnologylabs.com [sportstechnologylabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]

- 9. Benefits and Mechanism of YK-11_Chemicalbook [chemicalbook.com]

- 10. Differential DNA-binding and cofactor recruitment are possible determinants of the synthetic steroid this compound-dependent gene expression by androgen receptor in breast cancer MDA-MB 453 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound - SARMS and NOOTROPICS - Enhancetech [enhancetech.eu]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. glpbio.com [glpbio.com]

- 16. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. musechem.com [musechem.com]

- 18. Follistatin alters myostatin gene expression in C2C12 muscle cells [pubmed.ncbi.nlm.nih.gov]

- 19. indigobiosciences.com [indigobiosciences.com]

- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 21. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. researchgate.net [researchgate.net]

- 25. moreplatesmoredates.com [moreplatesmoredates.com]

- 26. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) this compound impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. sr 9009 stenabolic [weimiaobio.com]

Unraveling the Anabolic Matrix: A Technical Guide to YK-11 and its Regulation of Follistatin Expression

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational research surrounding YK-11, a steroidal selective androgen receptor modulator (SARM), and its unique mechanism of action involving the potent upregulation of follistatin, a key inhibitor of myostatin. This document provides a comprehensive overview of the core scientific principles, detailed experimental methodologies, and quantitative data derived from seminal in vitro studies. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in the fields of muscle biology, endocrinology, and the development of novel anabolic agents.

Core Mechanism of Action

YK-11 is distinguished from traditional androgens and other SARMs by its dual functionality. It acts as a partial agonist of the androgen receptor (AR), but its significant anabolic effects are largely attributed to its ability to robustly induce the expression of follistatin (Fst).[1][2][3] Follistatin, in turn, is a well-established antagonist of myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily that negatively regulates muscle mass.[4][5] By increasing follistatin levels, YK-11 effectively inhibits myostatin, leading to enhanced myogenic differentiation and muscle growth.[1][2][3][6] Notably, this induction of follistatin is an androgen receptor-dependent process.[1]

A pivotal study demonstrated that while both YK-11 and the potent androgen dihydrotestosterone (DHT) promote myogenic differentiation, only YK-11 significantly upregulates follistatin expression in C2C12 myoblasts.[1][5][7] The anabolic effects of YK-11 were shown to be reversed by the administration of an anti-follistatin antibody, solidifying the critical role of the YK-11/follistatin/myostatin axis in its myogenic activity.[1][7][8]

Quantitative Analysis of Gene Expression

The following tables summarize the quantitative data from foundational in vitro research on YK-11, specifically from the study by Kanno et al. (2013), which utilized C2C12 mouse myoblast cells. All gene expression data was obtained using quantitative real-time reverse transcription polymerase chain reaction (qRT-PCR) and normalized to β-actin expression.

Table 1: Effect of YK-11 and DHT on Follistatin (Fst) mRNA Expression in C2C12 Cells

| Treatment (Duration) | Concentration | Relative Fst mRNA Expression (Fold Change vs. Control) |

| Control (Ethanol) (2 days) | - | ~1.0 |

| YK-11 (2 days) | 500 nM | ~3.0 |

| DHT (2 days) | 500 nM | No significant change |

| Control (Ethanol) (4 days) | - | ~1.0 |

| YK-11 (4 days) | 500 nM | ~4.5 |

| DHT (4 days) | 500 nM | No significant change |

Data interpreted from graphical representations in Kanno et al. (2013).

Table 2: Effect of YK-11 and DHT on Myogenic Regulatory Factors (MRFs) mRNA Expression in C2C12 Cells after 4 Days

| Treatment | Concentration | Relative Myf5 mRNA Expression (Fold Change vs. Control) | Relative MyoD mRNA Expression (Fold Change vs. Control) | Relative Myogenin mRNA Expression (Fold Change vs. Control) |

| Control (Ethanol) | - | ~1.0 | ~1.0 | ~1.0 |

| YK-11 | 500 nM | ~3.5 | ~2.5 | ~3.0 |

| DHT | 500 nM | ~2.0 | ~1.5 | ~2.0 |

Data interpreted from graphical representations in Kanno et al. (2013).

Table 3: AR-Dependence of YK-11-Induced Gene Expression in C2C12 Cells

| Treatment | Concentration | Relative Fst mRNA Expression (Fold Change vs. Control) | Relative Myf5 mRNA Expression (Fold Change vs. Control) |

| YK-11 | 500 nM | Significant Increase | Significant Increase |

| YK-11 + Flutamide (AR Antagonist) | 500 nM YK-11, 10 µM Flutamide | Upregulation significantly reduced | Upregulation significantly reduced |

| YK-11 + Anti-Follistatin Antibody | 500 nM YK-11 | - | Upregulation abolished |

This table provides a qualitative summary of the findings demonstrating the necessity of the androgen receptor and follistatin for YK-11's effects, as specific fold-change data for these conditions were not extractable from the provided search results.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the foundational research on YK-11 and follistatin expression.

Cell Culture and Differentiation

-

Cell Line: C2C12 mouse myoblast cells.

-

Growth Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

-

Differentiation: To induce myogenic differentiation, the growth medium was switched to a differentiation medium consisting of DMEM supplemented with 2% horse serum.

-

Treatments: YK-11 (500 nM), Dihydrotestosterone (DHT, 500 nM), and the androgen receptor antagonist Flutamide (FLU, 10 µM) were dissolved in ethanol (EtOH) and added to the differentiation medium. The final concentration of ethanol in the culture medium was kept constant across all conditions.

Quantitative Real-Time Reverse Transcription PCR (qRT-PCR)

-

RNA Isolation: Total RNA was extracted from C2C12 cells using a suitable RNA isolation reagent.

-

cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

-

Real-Time PCR: qRT-PCR was performed using a SYBR Green-based detection method on a real-time PCR system.

-

Gene Expression Analysis: The relative expression levels of target genes (Follistatin, Myf5, MyoD, Myogenin) were normalized to the expression of the housekeeping gene, β-actin. The fold change in gene expression was calculated using the comparative Ct (ΔΔCt) method.

Anti-Follistatin Antibody Neutralization Assay

-

Procedure: C2C12 cells were cultured in differentiation medium in the presence of YK-11 (500 nM) with or without a neutralizing anti-follistatin antibody.

-

Duration: The treatment was carried out for 4 days.

-

Analysis: Following the treatment period, total RNA was isolated, and the mRNA expression of Myf5 was quantified by qRT-PCR to determine the effect of follistatin neutralization on YK-11-induced myogenesis.[1]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to visually represent the key biological processes and experimental designs.

References

- 1. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]

- 2. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Expression and subcellular localization of myogenic regulatory factors during the differentiation of skeletal muscle C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preliminary Efficacy of YK-11 on Myoblasts: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the preliminary in-vitro studies on YK-11, a selective androgen receptor modulator (SARM), and its effects on myoblasts. The focus is on the compound's mechanism of action, its impact on myogenic differentiation, and the key signaling pathways involved. All presented data is collated from publicly available research, primarily focusing on studies conducted on the C2C12 mouse myoblast cell line. This guide is intended to serve as a foundational resource for researchers and professionals in the field of muscle biology and drug development.

Introduction

YK-11 is a steroidal SARM that has garnered significant interest for its potent anabolic effects on muscle tissue.[1] Unlike traditional anabolic steroids, SARMs are designed to selectively target androgen receptors in specific tissues, potentially minimizing androgenic side effects.[2] YK-11, in particular, has demonstrated a unique mechanism of action that distinguishes it from other SARMs, primarily through its induction of follistatin, a potent myostatin inhibitor.[3][4] This whitepaper will delve into the preliminary studies that have elucidated these effects on myoblasts.

Mechanism of Action

YK-11 functions as a partial agonist of the androgen receptor (AR).[1][5] Upon binding to the AR, it does not induce the N/C-terminal interaction required for the full agonistic activity seen with androgens like dihydrotestosterone (DHT).[5][6] Instead, its anabolic effects on myoblasts are largely mediated through a secondary pathway: the significant upregulation of follistatin (Fst).[3][6] Follistatin, in turn, acts as an antagonist to myostatin, a protein that negatively regulates muscle growth.[4] By inhibiting myostatin, YK-11 effectively promotes myogenic differentiation.[3] This dual mechanism of AR agonism and myostatin inhibition makes YK-11 a compound of significant interest.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from the key study by Kanno et al. (2013) on the effects of YK-11 on C2C12 myoblasts.

Table 1: Effect of YK-11 and DHT on Myogenic Regulatory Factor (MRF) mRNA Expression

| Treatment (500 nM) | Myf5 mRNA Expression (Fold Change vs. Control) | MyoD mRNA Expression (Fold Change vs. Control) | Myogenin mRNA Expression (Fold Change vs. Control) |

| YK-11 (Day 4) | ~3.5 | ~2.5 | ~4.0 |

| DHT (Day 4) | ~2.0 | ~1.5 | ~2.5 |

*Data are estimated from graphical representations in Kanno et al. (2013) and presented as approximate fold changes. The original study reported these increases as statistically significant (p < 0.05).[6]

Table 2: Effect of YK-11 and DHT on Follistatin (Fst) mRNA Expression

| Treatment (500 nM) | Fst mRNA Expression (Fold Change vs. Control) |

| YK-11 (Day 2) | ~4.0 |

| DHT (Day 2) | No significant change |

| YK-11 (Day 4) | ~3.0 |

| DHT (Day 4) | No significant change |

Data are estimated from graphical representations in Kanno et al. (2013). The original study reported these increases as statistically significant ( p < 0.01).[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of YK-11's effects on myoblasts.

C2C12 Cell Culture and Myogenic Differentiation

-

Cell Line: Mouse C2C12 myoblasts.[6]

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).[6]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[6]

-

Differentiation Induction: To induce myogenic differentiation, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum.[6]

-

Treatment: YK-11 or DHT is added to the differentiation medium at a concentration of 500 nM.[6] The solvent control used is ethanol (EtOH).[6]

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Isolation: Total RNA is isolated from C2C12 cells using a suitable method, such as with ISOGEN II.[6]

-

Reverse Transcription: First-strand cDNA is synthesized from the isolated RNA.

-

qPCR Reaction: qPCR is performed using a SYBR Green-based qPCR mix, such as THUNDERBIRD™ SYBR® qPCR Mix.[6][7]

-

Primers: The following primer sequences were used in the study by Kanno et al. (2013)[6]:

-

Myf5: Forward: 5'-CCTGCGTCTCCAAAACGAAC-3', Reverse: 5'-GTAGAATCCCCAAGCCCAAG-3'

-

MyoD: Forward: 5'-CCACTCCGGGACATAGACTTG-3', Reverse: 5'-AAAACACGGGGCCACTGTT-3'

-

Myogenin: Forward: 5'-GCCCAGTGAAGTGCAATGTAA-3', Reverse: 5'-AGGCGCTGTGGGAGTTGC-3'

-

Follistatin (Fst): Forward: 5'-AGCAGCAGCTGGAGGATTTC-3', Reverse: 5'-TGCCTGGCATCTTTCATCTG-3'

-

β-actin (housekeeping gene): Forward: 5'-CATCCGTAAAGACCTCTATGC-3', Reverse: 5'-ATACTCCTGCTTGCTGATCC-3'

-

-

Thermal Cycling (General Protocol): A typical thermal cycling protocol would involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. Specific temperatures and times should be optimized for each primer set.

-

Data Analysis: Gene expression is normalized to the housekeeping gene (β-actin), and relative quantification is performed using a method like the ΔΔCt method.[6]

Western Blotting

-

Cell Lysis: C2C12 cells are lysed using a suitable lysis buffer, such as RIPA buffer, to extract total protein.[8][9] A common RIPA buffer composition includes 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, and 0.1% SDS, often supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the BCA assay.[8]

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody against the protein of interest. For myoblast differentiation, a key marker is Myosin Heavy Chain (MyHC).[6][10]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Androgen Receptor (AR) Knockdown Experiment

-

siRNA Transfection: C2C12 cells are transfected with siRNA against the androgen receptor or a negative control siRNA using a transfection reagent like Lipofectamine® RNAiMAX.[6][11][12]

-

Procedure: The transfection is typically performed according to the manufacturer's protocol.[11] After an initial incubation with the siRNA-lipid complexes, the medium is changed to differentiation medium, and cells are subsequently treated with YK-11 or a solvent control.[6]

-

Analysis: The effect of AR knockdown on YK-11-induced gene expression is then analyzed by qRT-PCR.[6]

Follistatin Neutralization Assay

-

Antibody Treatment: To confirm the role of follistatin, C2C12 cells are cultured in differentiation medium containing an anti-follistatin antibody in the presence of YK-11 or a solvent control.[6]

-

Analysis: The effect of neutralizing follistatin on YK-11-induced myogenic differentiation is assessed by measuring the mRNA expression of myogenic regulatory factors like Myf5 via qRT-PCR.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in the preliminary studies of YK-11.

Caption: Signaling pathway of YK-11 in myoblasts.

Caption: General experimental workflow for studying YK-11's effects on C2C12 myoblasts.

Caption: Workflow for AR knockdown and Follistatin neutralization experiments.

Conclusion

The preliminary in-vitro data strongly suggest that YK-11 is a potent inducer of myogenic differentiation in C2C12 myoblasts. Its unique dual mechanism, involving partial activation of the androgen receptor and robust induction of the myostatin inhibitor follistatin, sets it apart from other selective androgen receptor modulators. The upregulation of key myogenic regulatory factors further supports its anabolic potential at a cellular level. These initial findings provide a solid foundation for further research into the therapeutic applications of YK-11 for muscle wasting diseases and enhancing muscle regeneration. Future studies should focus on in-vivo models to validate these findings and to assess the safety and efficacy profile of this compound.

References

- 1. file.elabscience.com [file.elabscience.com]

- 2. t-nation.com [t-nation.com]

- 3. assaygenie.com [assaygenie.com]

- 4. fitscience.co [fitscience.co]

- 5. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]

- 7. Identification of MyoD-Responsive Transcripts Reveals a Novel Long Non-coding RNA (lncRNA-AK143003) that Negatively Regulates Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fortislife.com [fortislife.com]

- 10. resources.rndsystems.com [resources.rndsystems.com]

- 11. pharm.ucsf.edu [pharm.ucsf.edu]

- 12. RNAiMAX Forward Transfections Lipofectamine | Thermo Fisher Scientific - US [thermofisher.com]

YK-11: A Technical Whitepaper on its Classification as a Steroidal Selective Androgen Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YK-11 is a synthetic, steroidal compound that has garnered significant interest for its potent anabolic effects. Classified as a selective androgen receptor modulator (SARM), YK-11 exhibits a unique mechanism of action that distinguishes it from traditional anabolic androgenic steroids (AAS) and other non-steroidal SARMs. This document provides a comprehensive technical overview of YK-11, focusing on its molecular characteristics, mechanism of action, and the experimental evidence supporting its classification. Detailed experimental protocols from key in vitro and in vivo studies are provided, along with a quantitative summary of its effects on myogenic differentiation and gene expression.

Introduction

YK-11, with the chemical name (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, is structurally derived from dihydrotestosterone (DHT).[1][2] Despite its steroidal backbone, its activity profile aligns with that of a SARM, demonstrating tissue-selective anabolic effects.[3][4] Notably, YK-11 functions as a partial agonist of the androgen receptor (AR) and uniquely induces the expression of follistatin (Fst), a potent inhibitor of myostatin, a negative regulator of muscle growth.[1][3][5] This dual mechanism of action contributes to its significant myoanabolic properties observed in preclinical studies.[1]

Molecular Profile and Androgen Receptor Interaction

YK-11's steroidal structure is a key differentiator from the more common non-steroidal SARMs.[2] Its interaction with the androgen receptor is characterized by partial agonism, meaning it activates the receptor but to a lesser extent than full agonists like DHT.[1] This partial activation is a hallmark of many SARMs, contributing to a potentially more favorable safety profile by minimizing androgenic side effects in tissues such as the prostate.[6]

Androgen Receptor Activation

In vitro studies utilizing androgen-responsive element (ARE) luciferase reporter assays have demonstrated the ability of YK-11 to activate the androgen receptor. These assays are crucial for determining the potency and efficacy of a compound's interaction with the receptor.

| Compound | EC50 (nM) | Assay System |

| YK-11 (major diastereomer 2a) | 7.85 | ARE-luciferase reporter assay in HEK293 cells |

| YK-11 (5:1 diastereomeric mixture) | 12.5 | ARE-luciferase reporter assay in HEK293 cells |

Caption: Table 1. In vitro androgen receptor activation potency of YK-11.

Mechanism of Action: A Dual Approach to Myogenesis

The primary mechanism underpinning the potent anabolic effects of YK-11 is its dual action as a partial androgen receptor agonist and a robust inducer of follistatin.

Androgen Receptor-Mediated Myogenic Differentiation

Upon binding to the androgen receptor in muscle cells, YK-11 initiates a signaling cascade that promotes myogenic differentiation. This process involves the upregulation of key myogenic regulatory factors (MRFs), including Myogenic Differentiation Factor (MyoD), Myogenic Factor 5 (Myf5), and myogenin.[1] In vitro studies on C2C12 myoblasts have shown that YK-11 is a more potent inducer of these critical myogenic factors than DHT.[1]

Follistatin Induction and Myostatin Inhibition

A unique characteristic of YK-11 is its ability to significantly increase the expression of follistatin.[1][3] Follistatin is a natural antagonist of myostatin (also known as GDF-8), a protein that acts as a negative regulator of muscle mass.[7] By upregulating follistatin, YK-11 effectively inhibits myostatin's function, thereby removing a key brake on muscle growth.[3][5] This myostatin-inhibiting activity is a significant contributor to the anabolic effects of YK-11 and is not observed with DHT treatment.[1]

Signaling Pathway

The proposed signaling pathway for YK-11's anabolic action in muscle cells is initiated by its binding to the androgen receptor. This leads to the translocation of the AR-ligand complex to the nucleus, where it modulates the expression of target genes. A key downstream effect is the significant upregulation of follistatin expression. The secreted follistatin then binds to and inhibits myostatin in the extracellular space, preventing myostatin from binding to its receptor (ActRIIB) on the muscle cell surface. This inhibition of the myostatin signaling pathway, coupled with the direct AR-mediated upregulation of myogenic regulatory factors, leads to enhanced myoblast differentiation and muscle hypertrophy.

Quantitative Analysis of Myogenic Effects

The anabolic properties of YK-11 have been quantified in vitro through the measurement of key myogenic markers in C2C12 myoblast cell lines.

| Treatment (500 nM) | Myf5 mRNA Expression (Fold Change vs. Control) | Myogenin mRNA Expression (Fold Change vs. Control) | Follistatin mRNA Expression (Fold Change vs. Control) |

| Day 4 | |||

| DHT | ~2.5 | ~3.5 | No significant change |

| YK-11 | ~4.5 | ~5.5 | Not reported on Day 4 |

| Day 2 | |||

| DHT | Not reported | Not reported | No significant change |

| YK-11 | Not reported | Not reported | ~3.5 |

Caption: Table 2. Relative mRNA expression of myogenic regulatory factors and follistatin in C2C12 cells treated with DHT or YK-11. Data extrapolated from Kanno et al., 2013.[1]

Experimental Protocols

In Vitro Myogenic Differentiation of C2C12 Myoblasts

This protocol is based on the methodology described by Kanno et al. (2013).[1]

Objective: To assess the effect of YK-11 on the differentiation of C2C12 myoblasts and the expression of myogenic regulatory factors and follistatin.

Materials:

-

C2C12 mouse myoblast cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

YK-11

-

Dihydrotestosterone (DHT)

-

RNA extraction kit

-

qRT-PCR reagents and primers for MyoD, Myf5, myogenin, follistatin, and a housekeeping gene (e.g., β-actin)

-

Protein lysis buffer

-

Antibodies for Myosin Heavy Chain (MyHC) and a loading control (e.g., β-actin)

-

Western blot reagents and equipment

Procedure:

-

Cell Culture: C2C12 cells are maintained in DMEM supplemented with 10% FBS.

-

Differentiation Induction: To induce differentiation, the growth medium is replaced with DMEM supplemented with 2% HS. Cells are treated with YK-11 (e.g., 1-500 nM), DHT (e.g., 1-500 nM), or vehicle control (ethanol).

-

RNA Analysis (qRT-PCR):

-

At specified time points (e.g., Day 2 and Day 4), total RNA is extracted from the cells.

-

cDNA is synthesized from the RNA.

-

qRT-PCR is performed to quantify the relative mRNA expression levels of MyoD, Myf5, myogenin, and follistatin. Expression levels are normalized to a housekeeping gene.

-

-

Protein Analysis (Western Blot):

-

At a later time point (e.g., Day 7), cells are lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against MyHC and a loading control, followed by secondary antibodies.

-

Protein bands are visualized and quantified.

-

Follistatin Neutralization Assay: To confirm the role of follistatin in YK-11-mediated myogenesis, a neutralizing anti-follistatin antibody can be co-administered with YK-11. The expression of myogenic regulatory factors is then assessed as described above. A reversal of the YK-11-induced increase in MRFs in the presence of the antibody would confirm the follistatin-dependent mechanism.

In Vivo Assessment of Anabolic Activity (Representative Protocol)

Objective: To evaluate the anabolic effects of YK-11 on muscle mass in a rodent model.

Materials:

-

Male rodents (e.g., C57BL/6 mice or Wistar rats)

-

YK-11

-

Vehicle for administration (e.g., corn oil, DMSO/PEG mixture)

-

Gavage needles or equipment for subcutaneous injection

-

Anesthesia

-

Dissection tools

-

Equipment for measuring muscle fiber cross-sectional area (microscope, imaging software)

Procedure:

-

Animal Acclimation: Animals are acclimated to the housing conditions for at least one week prior to the experiment.

-

Grouping and Dosing: Animals are randomly assigned to treatment groups:

-

Vehicle control

-

YK-11 (various doses, e.g., 1-10 mg/kg body weight)

-

Positive control (e.g., testosterone propionate) Administration is typically performed daily via oral gavage or subcutaneous injection for a predefined period (e.g., 2-4 weeks).

-

-

Monitoring: Body weight and food intake are monitored regularly throughout the study.

-

Tissue Collection: At the end of the treatment period, animals are euthanized. Specific muscles with known androgen sensitivity (e.g., levator ani) and major locomotor muscles (e.g., gastrocnemius, tibialis anterior) are carefully dissected and weighed.

-

Histological Analysis:

-

A portion of the dissected muscle is embedded in a suitable medium (e.g., OCT compound) and frozen for cryosectioning.

-

Cross-sections of the muscle are cut and stained (e.g., with H&E or specific antibodies for laminin to delineate muscle fibers).

-

Images of the stained sections are captured using a microscope.

-

Muscle fiber cross-sectional area (CSA) is measured using image analysis software.

-

-

Data Analysis: Muscle weights (normalized to body weight) and mean fiber CSA are compared between treatment groups using appropriate statistical methods.

Conclusion

The available preclinical evidence strongly supports the classification of YK-11 as a steroidal selective androgen receptor modulator with a unique and potent anabolic mechanism. Its ability to act as a partial agonist on the androgen receptor while simultaneously inducing follistatin expression and inhibiting myostatin provides a multifaceted approach to promoting myogenesis. The quantitative data from in vitro studies clearly demonstrates its superiority over the potent androgen DHT in upregulating key myogenic regulatory factors. While further in vivo research is required to fully elucidate its anabolic and androgenic ratio and long-term safety profile, the existing data provides a solid foundation for its consideration as a novel anabolic agent. The detailed experimental protocols provided herein offer a framework for future research aimed at further characterizing the pharmacological profile of YK-11.

References

- 1. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 2. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) this compound impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.uky.edu [scholars.uky.edu]

- 5. YK-11 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]

The Potential Therapeutic Applications of YK-11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YK-11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its unique dual mechanism of action. It acts as a partial agonist of the androgen receptor (AR) and as a potent myostatin inhibitor, a function not typically associated with SARMs. This is achieved through the upregulation of follistatin, an endogenous antagonist of myostatin. Preclinical in vitro and in vivo studies suggest YK-11 may have therapeutic potential in conditions characterized by muscle wasting and bone density loss. However, the lack of human clinical trials and comprehensive safety data necessitates a cautious and research-oriented approach to its study. This technical guide provides an in-depth overview of the current scientific understanding of YK-11, focusing on its mechanism of action, available quantitative data, and detailed experimental protocols from key studies to support further research and development.

Introduction

Selective androgen receptor modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor, aiming to produce the anabolic benefits of androgens with fewer of the undesirable side effects. YK-11, first synthesized by Yuichiro Kanno in 2011, is a unique SARM due to its steroidal structure, derived from dihydrotestosterone (DHT), and its distinct pharmacological profile.[1][2] Unlike traditional non-steroidal SARMs, YK-11 not only modulates the androgen receptor but also significantly inhibits myostatin, a key negative regulator of muscle growth.[1][3] This dual action positions YK-11 as a compound of interest for therapeutic applications in muscle-wasting diseases, sarcopenia, and osteoporosis.[1][4] This guide synthesizes the available preclinical data on YK-11 to serve as a resource for the scientific community.

Mechanism of Action

YK-11 exerts its biological effects through two primary pathways:

-

Partial Agonism of the Androgen Receptor: YK-11 binds to the androgen receptor but does not induce the full conformational change typically seen with full agonists like DHT.[2] Specifically, it does not promote the N-terminal/C-terminal (N/C) interaction, which is necessary for the full transactivation of the AR.[5] This partial agonism is thought to contribute to its selective anabolic effects.

-

Myostatin Inhibition via Follistatin Upregulation: The most distinctive feature of YK-11 is its ability to induce the expression of follistatin, a glycoprotein that binds to and inhibits the activity of myostatin.[1][5] Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, potently inhibits muscle differentiation and growth. By increasing follistatin levels, YK-11 effectively antagonizes myostatin, leading to enhanced myogenic differentiation.[1][3] Notably, this effect on follistatin expression has been observed with YK-11 treatment but not with DHT, highlighting a unique mechanism of action.[3]

Signaling Pathway of YK-11 in Myogenic Differentiation

The following diagram illustrates the proposed signaling cascade initiated by YK-11 in muscle cells.

Quantitative Data

The available quantitative data for YK-11 is limited, primarily originating from in vitro studies. A significant gap exists in the literature regarding comprehensive dose-response and time-course data.

Table 1: In Vitro Activity of YK-11

| Parameter | Cell Line | Value | Compound | Reference |

| EC50 | HEK293 (AR Luciferase Reporter Assay) | 7.85 nM | YK-11 (active diastereomer 2a) | [6] |

| EC50 | HEK293 (AR Luciferase Reporter Assay) | 12.5 nM | YK-11 (5:1 mixture of diastereomers) | [6] |

Note: The EC50 values represent the concentration at which YK-11 elicits half-maximal activation of the androgen receptor in this specific reporter assay.

Table 2: In Vivo Data from a Sepsis-Induced Muscle Atrophy Model in Mice

| Dosage | Animal Model | Duration | Key Findings | Reference |

| 350 mg/kg/day (oral) | BALB/c mice | 10 days | - No significant change in total body weight compared to control.- Slight increase in muscle mass as a percentage of body weight.- Slight decrease in fat mass as a percentage of body weight. | [7][8] |

| 700 mg/kg/day (oral) | BALB/c mice | 10 days | - Increase in total body weight compared to control.- Increase in muscle mass as a percentage of body weight.- Decrease in fat mass as a percentage of body weight. | [7][8] |

Note: These high doses in mice are not directly translatable to human-equivalent doses and were administered in a disease model, not a healthy anabolic model.

Experimental Protocols

The following sections detail the methodologies from key preclinical studies on YK-11.

In Vitro Myogenic Differentiation Assay (C2C12 cells)

This protocol is based on the methodology described by Kanno et al. (2013).[1][9]

Objective: To assess the effect of YK-11 on the differentiation of myoblasts into myotubes.

Cell Line: Murine myoblast cell line C2C12.

Materials:

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

YK-11

-

Dihydrotestosterone (DHT) as a positive control

-

Anti-Follistatin antibody for neutralization experiments

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

-

Antibodies for Western blot (e.g., anti-MyoD, anti-myogenin, anti-MyHC, anti-β-actin)

Procedure:

-

Cell Culture: Culture C2C12 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 humidified atmosphere.

-

Induction of Differentiation: To induce differentiation, replace the growth medium with differentiation medium (DMEM supplemented with 2% HS) containing YK-11 (e.g., 100 nM or 500 nM), DHT (e.g., 500 nM), or vehicle control.

-

Time Points: Culture the cells for various time points (e.g., 2, 4, and 7 days) to assess different stages of differentiation.

-

Analysis of Myogenic Markers:

-

qRT-PCR: At specified time points, extract total RNA and perform qRT-PCR to quantify the mRNA expression levels of myogenic regulatory factors (MRFs) such as Myf5, MyoD, and myogenin, as well as follistatin. Normalize the expression to a housekeeping gene like β-actin.[9]

-

Western Blot: At later time points (e.g., day 7), lyse the cells and perform Western blot analysis to detect the protein expression of differentiation markers like Myosin Heavy Chain (MyHC), MyoD, and myogenin. Use β-actin as a loading control.

-

-

Follistatin Neutralization Assay: To confirm the role of follistatin, treat cells with YK-11 in the presence of a neutralizing anti-follistatin antibody and assess the expression of MRFs.[9]

Experimental Workflow for In Vitro Myogenic Differentiation Assay

In Vitro Osteogenic Proliferation and Differentiation Assay (MC3T3-E1 cells)

This protocol is based on the methodology described in studies assessing the osteogenic potential of YK-11.[4][10][11]

Objective: To evaluate the effect of YK-11 on the proliferation and differentiation of pre-osteoblastic cells.

Cell Line: Murine pre-osteoblastic cell line MC3T3-E1.

Materials:

-

Alpha-Minimum Essential Medium (α-MEM)

-

Fetal Bovine Serum (FBS)

-

Ascorbic acid and β-glycerol phosphate (for differentiation medium)

-

YK-11

-

Dihydrotestosterone (DHT) as a positive control

-

Reagents for MTS cell proliferation assay

-

Reagents for Alkaline Phosphatase (ALP) activity assay and staining

-

Alizarin Red S for mineralization staining

-

Reagents for qRT-PCR and Western blot

Procedure:

-

Cell Culture: Culture MC3T3-E1 cells in α-MEM with 10% FBS.

-

Proliferation Assay (MTS):

-

Seed cells in 96-well plates.

-

Treat with YK-11 (e.g., 0.5 µM), DHT (e.g., 0.01 µM), or vehicle for a specified period (e.g., 96 hours).[4]

-

Measure cell proliferation using an MTS assay according to the manufacturer's instructions.

-

-

Differentiation Assay:

-

Culture cells in differentiation medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 5 mM β-glycerol phosphate).

-

Treat with YK-11 or DHT for up to 21 days, changing the medium every 3-4 days.[4]

-

-

Analysis of Osteogenic Markers:

-

ALP Activity: At early time points (e.g., day 7), measure ALP activity in cell lysates or perform ALP staining.

-

Mineralization (Alizarin Red S Staining): At later time points (e.g., day 21), fix the cells and stain with Alizarin Red S to visualize calcium deposits.[4]

-

qRT-PCR: Analyze the mRNA expression of osteogenic markers such as osteoprotegerin and osteocalcin.[10]

-

Western Blot: Assess the protein levels of key signaling molecules like phosphorylated Akt (p-Akt) and total Akt to investigate the involvement of the PI3K/Akt pathway.[11]

-

Logical Relationship of YK-11's Dual Anabolic Action

Pharmacokinetics and Metabolism

The pharmacokinetic profile of YK-11 in humans has not been formally studied. Anecdotal reports from non-clinical settings suggest a half-life of approximately 6-12 hours, leading to twice-daily administration to maintain stable blood concentrations.[12]

A study on the in vivo metabolism of YK-11 in horses following oral administration identified extensive metabolic conversion, with no intact YK-11 detected in urine. The study identified 11 phase I metabolites in urine and 7 in plasma.[7][13] The most abundant analytes were demethylated and hydroxylated breakdown products. This suggests that YK-11 undergoes rapid and substantial metabolism in vivo.

Potential Therapeutic Applications and Future Directions

The unique dual mechanism of YK-11 suggests several potential therapeutic avenues:

-

Muscle-Wasting Disorders: Conditions such as cachexia (associated with cancer or other chronic diseases), sarcopenia (age-related muscle loss), and muscular dystrophies could potentially benefit from a compound that both promotes muscle growth and inhibits muscle breakdown.

-

Osteoporosis: The demonstrated ability of YK-11 to promote osteoblast proliferation and differentiation in vitro suggests it could be investigated for the treatment of osteoporosis and other conditions characterized by low bone mineral density.[4][10]

-

Recovery from Injury or Surgery: The anabolic effects of YK-11 on muscle and bone could potentially accelerate recovery from trauma or major surgery.

However, significant research is required before any clinical applications can be considered. Key areas for future investigation include:

-

Comprehensive Preclinical Safety and Toxicology Studies: A thorough evaluation of the short-term and long-term safety of YK-11 is essential.

-

Pharmacokinetic and Pharmacodynamic Studies in Rodent Models: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of YK-11, as well as its dose-response relationship for anabolic effects in relevant animal models.

-

Human Clinical Trials: Ultimately, well-designed, placebo-controlled clinical trials are necessary to determine the efficacy and safety of YK-11 in human populations for any potential therapeutic indication.

Conclusion